2-Bromo-5-isopropyl-1H-imidazole
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Overview
Description
2-Bromo-5-isopropyl-1H-imidazole is a substituted imidazole compound characterized by the presence of a bromine atom at the 2-position and an isopropyl group at the 5-position of the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isopropyl-1H-imidazole typically involves the bromination of 5-isopropyl-1H-imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Bromo-5-isopropyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-imidazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-Isopropyl-1H-imidazole: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Chloro-5-isopropyl-1H-imidazole:
Uniqueness
2-Bromo-5-isopropyl-1H-imidazole is unique due to the combined presence of the bromine atom and isopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9BrN2 |
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Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
WMGGHMBCNBYKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1)Br |
Origin of Product |
United States |
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